molecular formula C9H13N B3144698 3-Methylphenethylamine CAS No. 55755-17-4

3-Methylphenethylamine

Cat. No. B3144698
CAS RN: 55755-17-4
M. Wt: 135.21 g/mol
InChI Key: GUERDLPJJJMIEU-UHFFFAOYSA-N
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Description

3-Methylphenethylamine (3MPEA) is an organic compound with the chemical formula of C9H13N . It is a human trace amine associated receptor 1 (TAAR1) agonist , a property which it shares with its monomethylated phenethylamine isomers, such as amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine (a trace amine) .


Molecular Structure Analysis

The molecular structure of 3-Methylphenethylamine is represented by the chemical formula C9H13N . The compound’s structure consists of a phenethylamine core that is substituted with a methyl group at the 3 position .


Physical And Chemical Properties Analysis

3-Methylphenethylamine appears as a clear liquid at room temperature . It has a molar mass of 135.20622 and a density of 1.0±0.1 g/cm3 . The boiling point of 3-Methylphenethylamine is 110 °C (230 °F; 383 K) at 20 mmHg or 240.9519 °C at 760 mmHg .

Scientific Research Applications

Phenethylamines in Forensic and Clinical Settings

  • Research has established the presence of various phenethylamines, including 3,4-methylenedioxymethamphetamine (MDMA), in clinical and forensic settings. Studies on these compounds have highlighted their significance in toxicological analysis and their potential risks leading to clinical emergencies or fatalities (Carter et al., 2000).

Mass Spectral Analysis of Phenethylamines

  • Gas chromatography-mass spectrometry (GC-MS) analysis of phenethylamines, including derivatives related to MDMA, has been extensively studied. This research provides valuable insights into the structural and analytical characterization of these compounds, which is crucial for substance identification in both legal and medical contexts (Awad et al., 2007).

Phenethylamines and Serotonergic Neurotransmission

  • Studies on the psychobiologic effects of phenethylamines like MDMA have contributed to understanding their impact on serotonergic neurotransmission. This research is significant in exploring the therapeutic potential versus the neurotoxic risks associated with these compounds (Grob et al., 1995).

Hormonal and Subjective Effects

  • Investigations into the hormonal and subjective effects of MDMA have provided insights into how these phenethylamines affect human physiology and psychology. This research aids in understanding the mechanism of action and potential applications or risks of these substances (Harris et al., 2002).

Phenethylamines in Vegetables

  • Research has shown that N-methylphenethylamine, a type of phenethylamine, is present in certain vegetables and exhibits sympathomimetic effects. This discovery highlights the presence and potential physiological impact of these compounds in everyday food sources (Marquardt et al., 1976).

Synthetic Phenethylamines and Scintillator Applications

  • The development of organic–inorganic layered perovskite-type compounds with methylphenethylamines has been explored for potential scintillator applications. Such research demonstrates the versatile use of phenethylamines in advanced material sciences (Kawano et al., 2022).

Nonneurotoxic Analogues of Phenethylamines

  • Investigations into nonneurotoxic analogues of phenethylamines have been conducted to understand their behavioral pharmacology and toxicity profiles. This research is crucial for developing safer therapeutic agents with similar beneficial effects but reduced risks (Nichols et al., 1990).

Safety And Hazards

3-Methylphenethylamine is corrosive and can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-(3-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUERDLPJJJMIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylphenethylamine

CAS RN

55755-17-4
Record name 3-Methylphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55755-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055755174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-methylphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46YT56V48J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(E)-1-Methyl-3-(2-nitrovinyl)benzene (9 g, 55.214 mmol) was reacted with LiBH4 (4.81 g, 2220.85 mmol), trimethylsilyl chloride (55.86 mL, 441.7 mmol) and dry THF (120 mL) to afford 15 g of the crude product.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
55.86 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
T Awad, CR Clark, J DeRuiter - Journal of chromatographic …, 2007 - academic.oup.com
… The five side-chain regioisomers of 4-methoxy-3methylphenethylamine constitute a unique set of compounds having an isobaric relationship with the controlled drug substance 3,4-…
Number of citations: 31 academic.oup.com
RA Allred - Microgram, 2005 - erowid.org
Synthesis and analytical data for 2, 4-dimethoxy-3-methylphenethylamine (2) and its hydrochloride salt (3) are described. 2 was synthesized from 2, 4-dimethoxy-3-methylbenzaldehyde …
Number of citations: 5 www.erowid.org
SB Needleman, RW Romberg - Journal of analytical toxicology, 1990 - academic.oup.com
… Deuterated forms of the appropriate drugs were used as the internal standards in all assays except for amphetamine for which/3-methylphenethylamine was used in some studies. …
Number of citations: 55 academic.oup.com
N Kawano, M Akatsuka, D Nakauchi… - Japanese Journal of …, 2022 - iopscience.iop.org
… In this study, 2-methylphenethylamine (97%), 3-methylphenethylamine (97%) and 4-methylphenethylamine (97%) obtained from Tokyo Chemical Industry were used as organic …
Number of citations: 1 iopscience.iop.org
N Eguchi, Y Watanabe, K Kawanishi… - Archives of Biochemistry …, 1984 - Elsevier
… Among them, /3methylphenethylamine inhibited over 60 and 32% for tryptophan 2,3-dioxygenases and indoleamine 2,3-dioxygenases, respectively. On the contrary, D- and L-cy-meth…
Number of citations: 89 www.sciencedirect.com
TA Hicks, CE Smith, WRN Williamson… - Journal of Medicinal …, 1979 - ACS Publications
… (b) d-Methylphenethylamine was acetylated with Ac20 to give jV-acetyl-/3-methylphenethylamine as an oil: yield 92%; IR 1650, 3260 cm"1. This amide was nitrated with concentrated …
Number of citations: 8 pubs.acs.org
G Liapakis, WC Chan, M Papadokostaki… - Molecular pharmacology, 2004 - ASPET
The structural basis of ligand affinity can be approached by studying the interactions between a drug and receptor residues; the basis for efficacy is more complex and must involve …
Number of citations: 124 molpharm.aspetjournals.org
JW Daly, CR Creveling, B Witkop - Journal of Medicinal Chemistry, 1966 - ACS Publications
A rapid method for determining the chemorelease of cardiac norepinephrine in the mouse has been developed. Endogenous cardiac norepinephrine is prelabeled with 5/¿ curies of …
Number of citations: 91 pubs.acs.org
HB Wright, MB Moore - Journal of the American Chemical Society, 1948 - ACS Publications
… Other amines studied, such as ephedrine, Nmethylbenzylamine and ,3-methylphenethylamine failed to form stable non-hygroscopic carbamates under the conditions described in …
Number of citations: 81 pubs.acs.org
A Mukherjee, D Srimani, S Chakraborty… - Journal of the …, 2015 - ACS Publications
… Under analogous reaction conditions, 3-methylbenzyl cyanide, 3,4-dimethoxybenzyl cyanide, and 4-aminobenzyl cyanide yielded 99% of 3-methylphenethylamine, 86% of 3,4-…
Number of citations: 249 pubs.acs.org

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